molecular formula C21H25N5O B6063834 1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol

1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol

Cat. No.: B6063834
M. Wt: 363.5 g/mol
InChI Key: BHIMQPHCSROREI-UHFFFAOYSA-N
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Description

1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a pyrimidine ring

Properties

IUPAC Name

1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-4-26-16(3)19(15(2)24-26)18-10-12-22-20(23-18)25-13-11-21(27,14-25)17-8-6-5-7-9-17/h5-10,12,27H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIMQPHCSROREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC(=NC=C2)N3CCC(C3)(C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with ethyl iodide under basic conditions. The pyrimidine ring is typically formed by the condensation of appropriate aldehydes and amines. The final step involves the coupling of the pyrazole and pyrimidine intermediates with a pyrrolidine derivative under catalytic conditions to form the target compound .

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, where halogenated derivatives can be synthesized using reagents like sodium halides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer unique biological activities and therapeutic potential.

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